![molecular formula C9H12O3S B2590403 2,4,5-Trimethoxybenzenethiol CAS No. 1501379-35-6](/img/structure/B2590403.png)
2,4,5-Trimethoxybenzenethiol
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Overview
Description
2,4,5-Trimethoxybenzenethiol (TMBT) is a compound that has been widely used in scientific research due to its unique properties. TMBT is a thiol derivative of trimethoxybenzene, which is a common building block in organic synthesis. The compound has been found to have a range of biochemical and physiological effects, making it an important tool in various research fields.
Scientific Research Applications
- Imidazole Derivatives : 2,4,5-Trimethoxybenzenethiol serves as a precursor for the synthesis of imidazole derivatives. Imidazoles play essential roles in biochemical processes and exhibit pharmacological properties. Researchers have used these derivatives as biocides, angiotensin II receptor antagonists, glucagon receptor antagonists, and inhibitors of IL-1 and 5-lipoxygenase .
- Multicomponent Reactions (MCRs) : The compound participates in one-pot multicomponent reactions, leading to highly substituted imidazoles. These reactions involve at least three easily accessible components, resulting in a single product that incorporates atoms from all starting materials. The modified procedure using ammonium acetate and acetic acid in refluxing ethanol provides an efficient route to 2,4,5-trisubstituted imidazoles .
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
2,4,5-Trimethoxybenzenethiol is a derivative of benzaldehyde, which is known to have a high chemical reactivity . It is a natural COX-2 inhibitor, isolated from the seeds of Daucus carota L., and significantly inhibits the activity of cyclooxygenase II (COX-2), with an IC50 value of 100 μg/mL .
Mode of Action
The interaction of 2,4,5-Trimethoxybenzenethiol with its primary target, COX-2, results in the inhibition of the enzyme’s activity . This interaction can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by 2,4,5-Trimethoxybenzenethiol is the cyclooxygenase pathway . By inhibiting COX-2, 2,4,5-Trimethoxybenzenethiol can reduce the production of prostaglandins, leading to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
It is likely to be absorbed rapidly into body fluids and distributed throughout the body, followed by quick elimination
Result of Action
The molecular and cellular effects of 2,4,5-Trimethoxybenzenethiol’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and reducing the production of prostaglandins, 2,4,5-Trimethoxybenzenethiol can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .
properties
IUPAC Name |
2,4,5-trimethoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-8(12-3)9(13)5-7(6)11-2/h4-5,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAOGSLVKAHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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